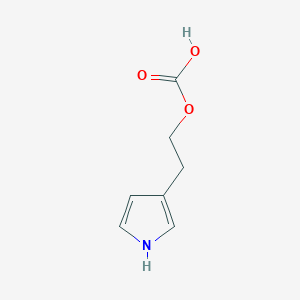
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate is an organic compound that features a pyrrole ring attached to an ethyl hydrogen carbonate group. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate typically involves the reaction of pyrrole derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbonyl carbon of ethyl chloroformate, forming the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole-3-ethylamine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.
Major Products:
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-ethylamine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate involves its interaction with various molecular targets, such as enzymes and receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pyrrole-3-carboxylic acid: A derivative of pyrrole with a carboxyl group at the 3-position.
Pyrrole-3-ethylamine: A derivative of pyrrole with an ethylamine group at the 3-position.
N-substituted pyrroles: Pyrrole derivatives with various substituents on the nitrogen atom.
Uniqueness: 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate is unique due to the presence of the ethyl hydrogen carbonate group, which imparts distinct chemical reactivity and biological properties compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
760139-63-7 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate |
InChI |
InChI=1S/C7H9NO3/c9-7(10)11-4-2-6-1-3-8-5-6/h1,3,5,8H,2,4H2,(H,9,10) |
Clé InChI |
JWOCLQCLEUUINF-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C1CCOC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)

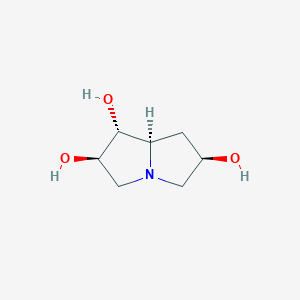
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)

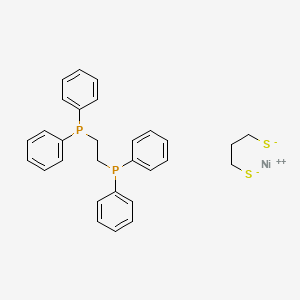
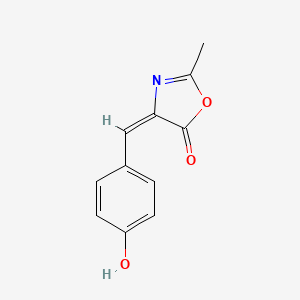
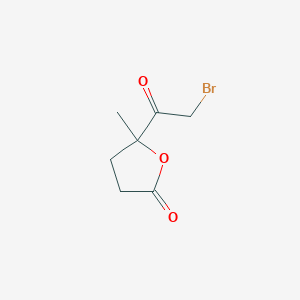
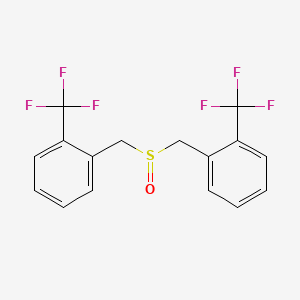


![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)


